
(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 4-tert-Butyl-3-methylphenylprop-2-en-1-one, is an organic compound that is used as a synthetic intermediate in a variety of applications. It is a colorless liquid with a boiling point of 319-320°C and a melting point of -45°C. It has a molecular weight of 238.3 g/mol and is soluble in a variety of organic solvents. The compound is an important building block for the synthesis of a number of compounds, including pharmaceuticals and other organic compounds.
Scientific Research Applications
(2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has a wide range of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it has been used in the synthesis of a variety of other compounds, including catalysts, dyes, and surfactants.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed to act as an electron donor, which can interact with other molecules and form new covalent bonds. Additionally, it is believed to act as an electron acceptor, which can interact with other molecules and form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-3-methylphenylprop-2-en-1-one are not fully understood. However, it has been shown to have a low toxicity in animal studies and is not believed to be carcinogenic. Additionally, it has been shown to have a low potential for bioaccumulation in the environment.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one in laboratory experiments include its low toxicity, low potential for bioaccumulation, and its ability to act as an electron donor and acceptor. Additionally, it is readily available and relatively inexpensive. However, it is important to note that the compound can be unstable in the presence of light and heat, and should be stored in a cool, dark place.
Future Directions
There are a number of potential future directions for research on (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one. These include further research into its biochemical and physiological effects, its potential for bioaccumulation, and its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into its potential applications in the synthesis of polymers and other compounds. Finally, research could be conducted into its potential uses as a catalyst and its potential for use in green chemistry.
Synthesis Methods
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one can be carried out in a variety of ways, depending on the desired end product. One common method is the reaction of 4-tert-butylphenol and 3-methylphenylprop-2-en-1-one in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of this compound-3-methylphenylprop-2-en-1-one, along with the by-products water and sulfuric acid.
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-15-6-5-7-17(14-15)19(21)13-10-16-8-11-18(12-9-16)20(2,3)4/h5-14H,1-4H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMKRSZNWCLFGR-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

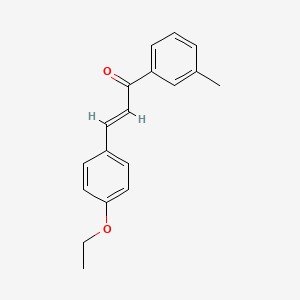
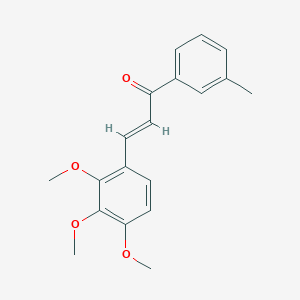

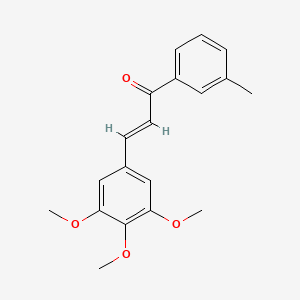
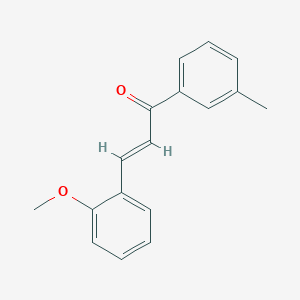


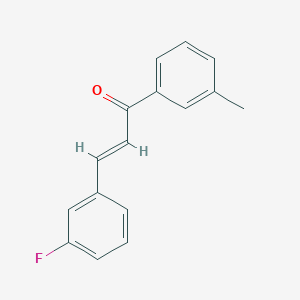





![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)